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Compound of Interest

Compound Name: 6,7-diethoxyquinazolin-4(3H)-one

CAS No.: 179246-15-2

Cat. No.: B179993

Get Quote

Disclaimer: Direct experimental spectroscopic data for 6,7-diethoxyquinazolin-4(3H)-one is

not readily available in public databases. This guide has been constructed using advanced

predictive modeling and spectral data from structurally analogous compounds. All presented

data (NMR, IR, Mass Spectrometry) are in silico predictions intended to serve as a robust

reference for researchers, scientists, and drug development professionals.

Introduction: The Significance of 6,7-
diethoxyquinazolin-4(3H)-one
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of

numerous therapeutic agents with a wide array of biological activities, including anticancer,

anti-inflammatory, and antihypertensive properties. The specific substitution pattern of 6,7-
diethoxyquinazolin-4(3H)-one suggests its potential as a kinase inhibitor, a class of drugs that

has revolutionized cancer therapy. The dual ethoxy groups at the 6 and 7 positions can

significantly influence the molecule's solubility, metabolic stability, and binding affinity to target

proteins.
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Accurate structural elucidation and confirmation are paramount in the drug discovery pipeline.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of a molecule's

structure. This guide offers a comprehensive, albeit predictive, analysis of the spectroscopic

data for 6,7-diethoxyquinazolin-4(3H)-one, providing a foundational dataset for its synthesis,

characterization, and further development.

Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous assignment of spectroscopic signals, the following

molecular structure and atom numbering scheme for 6,7-diethoxyquinazolin-4(3H)-one will

be used throughout this guide.

Caption: Molecular structure of 6,7-diethoxyquinazolin-4(3H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen

framework of an organic molecule.

Experimental Protocol (Hypothetical)
Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation: Approximately 10 mg of 6,7-diethoxyquinazolin-4(3H)-one is

dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired at 298 K. Chemical shifts are

referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm

for ¹³C).

Predicted ¹H NMR Data
The ¹H NMR spectrum provides information on the number of different types of protons, their

chemical environment, and their proximity to other protons.
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Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Integration

H-5 ~7.10 Singlet (s) - 1H

H-8 ~7.45 Singlet (s) - 1H

H-2 ~8.05 Singlet (s) - 1H

N3-H ~12.10
Broad Singlet (br

s)
- 1H

6-OCH₂CH₃ ~4.15 Quartet (q) ~7.0 2H

7-OCH₂CH₃ ~4.18 Quartet (q) ~7.0 2H

6-OCH₂CH₃ ~1.40 Triplet (t) ~7.0 3H

7-OCH₂CH₃ ~1.42 Triplet (t) ~7.0 3H

Interpretation of Predicted ¹H NMR Spectrum
Aromatic Protons (H-5, H-8): The protons on the benzene ring portion of the quinazolinone

appear as two distinct singlets at approximately 7.10 and 7.45 ppm. Their singlet nature is

due to the lack of adjacent protons for coupling. The electron-donating ethoxy groups shield

these protons, causing them to appear at a relatively upfield position for aromatic protons.

C2-Proton (H-2): The proton at the C2 position is expected to be the most downfield of the

non-labile protons (~8.05 ppm) due to the deshielding effect of the two adjacent nitrogen

atoms.

Amide Proton (N3-H): The amide proton is expected to be a broad singlet at a significantly

downfield chemical shift (~12.10 ppm) due to its acidic nature and involvement in hydrogen

bonding.

Ethoxy Groups: The two ethoxy groups give rise to two sets of quartet and triplet signals.

The methylene protons (-OCH₂-) appear as quartets around 4.15-4.18 ppm due to coupling

with the adjacent methyl protons. The methyl protons (-CH₃) appear as triplets around 1.40-
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1.42 ppm due to coupling with the adjacent methylene protons. The slight difference in their

chemical shifts is due to their different positions on the aromatic ring.

Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information on the different types of carbon atoms in the

molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

6,7-OCH₂CH₃ ~14.5

6,7-OCH₂CH₃ ~64.0

C-5 ~105.0

C-8 ~108.0

C-4a ~115.0

C-8a ~145.0

C-2 ~148.0

C-6 ~150.0

C-7 ~155.0

C-4 (C=O) ~162.0

Interpretation of Predicted ¹³C NMR Spectrum
Carbonyl Carbon (C-4): The amide carbonyl carbon is the most downfield signal, predicted to

be around 162.0 ppm.

Aromatic Carbons: The aromatic carbons show a range of chemical shifts. The carbons

directly attached to the electron-donating ethoxy groups (C-6 and C-7) are significantly

shielded and appear at approximately 150.0 and 155.0 ppm, respectively. The protonated

aromatic carbons (C-5 and C-8) are more upfield (~105.0-108.0 ppm). The bridgehead

carbons (C-4a and C-8a) are predicted around 115.0 and 145.0 ppm.
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C-2 Carbon: The C-2 carbon, situated between two nitrogen atoms, is expected at a

downfield position of ~148.0 ppm.

Ethoxy Carbons: The methylene carbons (-OCH₂-) of the ethoxy groups are predicted

around 64.0 ppm, while the methyl carbons (-CH₃) are expected at a more upfield position of

~14.5 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol (Hypothetical)
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: The sample is analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory.

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands
Frequency Range (cm⁻¹) Vibration Type Functional Group

3200-3000 N-H Stretch Amide

3080-3010 C-H Stretch Aromatic

2980-2850 C-H Stretch Alkyl (Ethoxy)

~1680 C=O Stretch Amide (Quinazolinone)

1620-1580 C=C Stretch Aromatic Ring

~1250 C-O Stretch Aryl Ether

~1100 C-O Stretch Alkyl Ether

Interpretation of Predicted IR Spectrum
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N-H Stretch: A broad absorption band is expected in the region of 3200-3000 cm⁻¹,

characteristic of the N-H stretching vibration of the amide group.

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear just above 3000

cm⁻¹, while the C-H stretching of the ethoxy groups will be observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption peak around 1680 cm⁻¹ is a key diagnostic for the

carbonyl group of the cyclic amide (lactam) in the quinazolinone ring.

C=C Stretch: Aromatic C=C stretching vibrations will give rise to absorptions in the 1620-

1580 cm⁻¹ region.

C-O Stretches: The C-O stretching vibrations of the aryl and alkyl ethers of the ethoxy

groups are expected to produce strong bands around 1250 cm⁻¹ and 1100 cm⁻¹,

respectively.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity and structure.

Experimental Protocol (Hypothetical)
Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray

ionization (ESI) source.

Sample Preparation: The sample is dissolved in a suitable solvent like methanol or

acetonitrile and infused into the ESI source.

Data Acquisition: The mass spectrum is acquired in positive ion mode.

Predicted Mass Spectrometry Data
Molecular Formula: C₁₂H₁₄N₂O₃

Molecular Weight: 234.25 g/mol

Predicted [M+H]⁺: m/z 235.1026
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Interpretation of Predicted Mass Spectrum
Molecular Ion Peak: The most crucial piece of information is the molecular ion peak. In ESI-

MS, this will be observed as the protonated molecule [M+H]⁺ at an m/z of approximately

235.1026. High-resolution mass spectrometry can confirm the elemental composition to be

C₁₂H₁₅N₂O₃⁺.

Fragmentation Pattern: The fragmentation of the molecule under MS conditions can provide

further structural information. Key predicted fragmentation pathways include the loss of

ethylene (C₂H₄, 28 Da) or an ethyl radical (C₂H₅, 29 Da) from the ethoxy side chains.

[M+H]⁺
m/z = 235.1026

Loss of C₂H₄

(28 Da)-C₂H₄

Loss of C₂H₅•
(29 Da)

-C₂H₅•

Fragment
m/z = 207.0713

Fragment
m/z = 206.0635

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 6,7-diethoxyquinazolin-4(3H)-one.

Conclusion
This in-depth technical guide provides a comprehensive predicted spectroscopic profile of 6,7-
diethoxyquinazolin-4(3H)-one. The predictive ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry

data, along with their detailed interpretations, offer a valuable resource for researchers involved

in the synthesis, characterization, and development of this and related quinazolinone

derivatives. While this guide is based on robust predictive methods, experimental verification

remains the gold standard for structural confirmation.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. PROSPRE [prospre.ca]

2. chem.libretexts.org [chem.libretexts.org]

3. IR Absorption Table [webspectra.chem.ucla.edu]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.mdpi.com/2218-1989/14/5/290
https://prospre.ca/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Spectroscopy/Infrared_Spectroscopy/Infrared_Spectroscopy_Absorption_Table
https://chem.libretexts.org/Ancillary_Materials/Reference/Reference_Tables/Spectroscopic_Reference_Tables/Infrared_Spectroscopy_Absorption_Table
https://www.colorado.edu/lab/odas/instrumentation/ir-absorption-table
https://webspectra.chem.ucla.edu/irtable.html
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science(Barron)/02%3A_Mass_Spectrometry/2.04%3A_Mass_Spectrometry_-_Fragmentation_Patterns
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.chemguide.co.uk/analysis/masspec/fragmentation.html
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://www.mdpi.com/1422-8599/2020/3/M1149
https://pubchem.ncbi.nlm.nih.gov/compound/6_7-Dimethoxy-3H-quinazolin-4-one
https://pubchem.ncbi.nlm.nih.gov/compound/135495016
https://www.benchchem.com/product/b179993?utm_src=pdf-custom-synthesis#bc-rfq
https://prospre.ca/
https://chem.libretexts.org/Ancillary_Materials/Reference/Reference_Tables/Spectroscopic_Reference_Tables/Infrared_Spectroscopy_Absorption_Table
https://webspectra.chem.ucla.edu/irtable.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b179993?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. chem.libretexts.org [chem.libretexts.org]

5. chemguide.co.uk [chemguide.co.uk]

6. 6,7-Dimethoxy-3H-quinazolin-4-one | C10H10N2O3 | CID 135495016 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of 6,7-diethoxyquinazolin-4(3H)-
one: A Predictive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b179993/docs#spectroscopic-profile-of-6-7-
diethoxyquinazolin-4-3h-one-a-predictive-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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